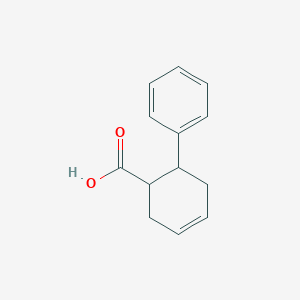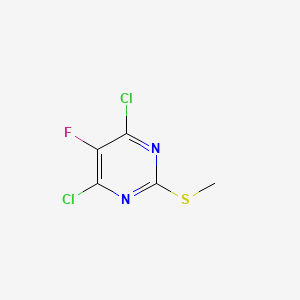
Boc-phe(3,5-dif)-OH
Übersicht
Beschreibung
“Boc-phe(3,5-dif)-OH”, also known as N-Boc-L-3,5-difluorophenylalanine, is a chemical compound with the formula C14H17F2NO4 . It is used in various chemical reactions and has several biological activities .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H17F2NO4 . The compound has a molecular weight of 301.29 .Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties. It has a molecular weight of 301.29 . Other specific physical and chemical properties are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Nanostructure Formation in Biomaterials : The self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, results in unique nanostructures such as tubular, vesicular, or fibrillar morphologies. These structures are applicable in biomaterial chemistry, sensors, and bioelectronics. Variations in the self-assembly process are influenced by hydrophobic and hydrogen-bonding properties, leading to the formation of stable nano-vesicles that can encapsulate fluorescent probes and release them under external stimuli (Datta, Tiwari, & Ganesh, 2018).
Peptide Synthesis and Conformation Studies : Boc-phe(3,5-dif)-OH plays a crucial role in the study of peptide conformations. For example, the conformations of peptides like Boc-l-Phe-(AiB)3-OH have been examined in various solvents, providing insights into peptide structure and behavior (Bardi et al., 1986).
Chemical Synthesis and Catalysis : The compound is also used in the synthesis of various molecular structures and in catalysis. Studies on the bond-order-conservation (BOC) method, for instance, have shed light on the hydrogenation pathways in chemical reactions (Shustorovich & Bell, 1988).
Stimuli-Responsive Peptide Gels : Boc-Phe derivatives are key in developing stimuli-responsive peptide gels, used in biomaterial applications. For instance, Boc–Phe–Trp–OH forms gels that are highly sensitive to pH, opening avenues for creating specific stimuli-responsive materials (Falcone, Shao, Sun, & Kraatz, 2019).
Molecularly Imprinted Polymers (MIPs) : Research on MIPs using Boc-L-Phe-OH has improved understanding of molecular recognition and specific sorption, which is essential in analytical chemistry and sensor technology (Allender, Heard, & Brain, 1997; Li et al., 2008)(https://consensus.app/papers/molecularly-imprinted-polymers-thermodynamic-kinetic-li/ce1f92904c8e596e9e40e0b0b294d657/?utm_source=chatgpt).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNUDVCRKSYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)






![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)




